
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate is a chemical compound with the molecular formula C6H8N2O4 It is known for its unique structure, which includes a diazonium group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate typically involves the diazotization of 1-methoxy-1-oxopent-2-en-3-amine. This process requires the use of nitrous acid (HNO2) as the diazotizing agent. The reaction is usually carried out in an acidic medium, often using hydrochloric acid (HCl) to maintain the required pH levels.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled environments to ensure safety and efficiency. The use of automated systems for the addition of reagents and the monitoring of reaction conditions is common to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, and thiolated derivatives.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The primary product is the corresponding amine.
Applications De Recherche Scientifique
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is studied for its potential use in biochemical assays and as a labeling reagent.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: This compound has similar diazonium and oxo groups but differs in the presence of ethoxy groups instead of a methoxy group.
2-Diazonio-1-methoxy-3-oxo-3-phenyl-1-propen-1-olate: This compound has a phenyl group, making it structurally different but functionally similar in terms of reactivity.
Uniqueness
2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxy group, in particular, influences its chemical behavior and makes it suitable for specific synthetic and industrial processes.
Propriétés
Numéro CAS |
104034-82-4 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
methyl 2-diazo-3-oxopentanoate |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(9)5(8-7)6(10)11-2/h3H2,1-2H3 |
Clé InChI |
JMJMQTGUEJSYDI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=[N+]=[N-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


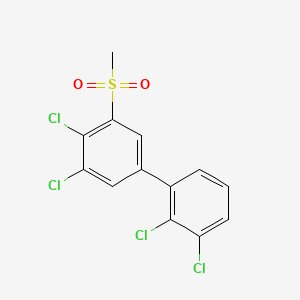
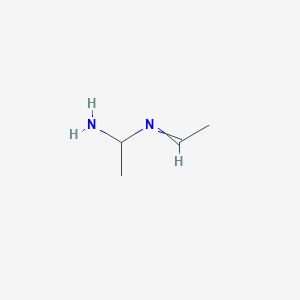

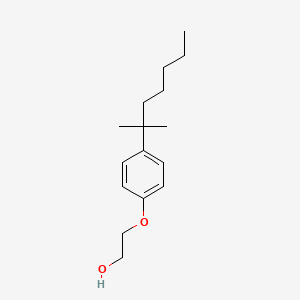
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
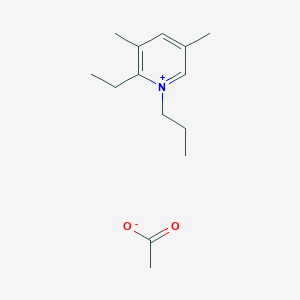
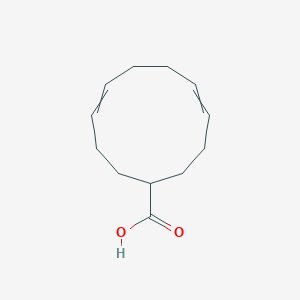

![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
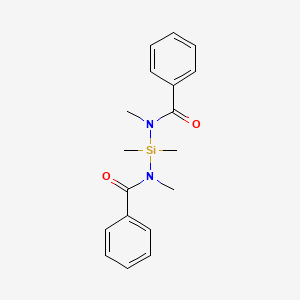

![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

